molecular formula C6H14NO4P B13498991 (3-Amino-4-methoxy-4-oxobutyl)(methyl)phosphinic acid

(3-Amino-4-methoxy-4-oxobutyl)(methyl)phosphinic acid

Cat. No.: B13498991
M. Wt: 195.15 g/mol
InChI Key: NZRFFUFJLUXSNA-UHFFFAOYSA-N
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Description

(3-Amino-4-methoxy-4-oxobutyl)(methyl)phosphinic acid is a compound belonging to the class of phosphinic acids These compounds are characterized by the presence of a phosphorus atom bonded to a carbon atom and an oxygen atom, forming a phosphinic acid group

Preparation Methods

The synthesis of (3-Amino-4-methoxy-4-oxobutyl)(methyl)phosphinic acid can be achieved through several methods. One common approach involves the phospha-Mannich reaction, which utilizes a P–H precursor, an aldehyde, and an amine . The reaction conditions typically involve the use of hypophosphorous acid (H₃PO₂) with secondary amines and formaldehyde in wet acetic acid (AcOH), leading to the formation of aminomethyl-H-phosphinic acids in high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high efficiency and minimal by-products.

Chemical Reactions Analysis

(3-Amino-4-methoxy-4-oxobutyl)(methyl)phosphinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphinic acid group to phosphine oxides.

    Substitution: The compound can undergo substitution reactions where the amino or methoxy groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as sodium borohydride (NaBH₄).

Scientific Research Applications

(3-Amino-4-methoxy-4-oxobutyl)(methyl)phosphinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Amino-4-methoxy-4-oxobutyl)(methyl)phosphinic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition is often achieved through the formation of stable complexes with the enzyme’s active site, thereby preventing the enzyme from catalyzing its natural substrate .

Comparison with Similar Compounds

(3-Amino-4-methoxy-4-oxobutyl)(methyl)phosphinic acid can be compared with other similar compounds such as:

Properties

IUPAC Name

(3-amino-4-methoxy-4-oxobutyl)-methylphosphinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO4P/c1-11-6(8)5(7)3-4-12(2,9)10/h5H,3-4,7H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRFFUFJLUXSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCP(=O)(C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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